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2,2'-(4-Amino-1,2-phenylene)diacetic acid

Cat. No.: B12594979
CAS No.: 887589-14-2
M. Wt: 209.20 g/mol
InChI Key: FTZBYZFGNUMICJ-UHFFFAOYSA-N
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Description

Contextualization of 2,2'-(4-Amino-1,2-phenylene)diacetic Acid within Aminophenylenediacetic Acid Chemistry

This compound belongs to the family of aminophenylenediacetic acids, which are distinguished by the presence of an amino group on the phenyl ring. This amino group introduces an additional coordination site and a locus for hydrogen bonding, significantly influencing the compound's chemical behavior. The specific isomer, with the amino group at the 4-position and the diacetic acid groups at the 1 and 2-positions, possesses a unique combination of a flexible chelating unit and a functionalized aromatic backbone. This structure suggests its potential as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The interplay between the carboxylate groups and the amino group can lead to the formation of intricate supramolecular architectures.

While specific research on this compound is not extensively documented in publicly available literature, its properties and potential applications can be inferred from studies on analogous aromatic diacetic acids and aminocarboxylate ligands. The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 209.20 g/mol nih.gov
IUPAC Name 2-[4-amino-2-(carboxymethyl)phenyl]acetic acid nih.gov
CAS Number 887589-14-2 nih.gov
Synonyms 4-Amino-1,2-phenylenediacetic acid, this compound nih.gov

This table was generated based on data from PubChem. nih.gov

Historical Trajectories and Milestones in the Study of Related Amine-Carboxylate Ligands

The study of amine-carboxylate ligands, also known as aminocarboxylates, has a rich history deeply intertwined with the development of coordination chemistry and chelation therapy. The foundational work in this field can be traced back to the early 20th century, with significant advancements spurred by the need for effective metal-chelating agents.

A pivotal moment in the history of chelating agents was the development of British Anti-Lewisite (BAL) during World War II as an antidote for arsenic-based chemical weapons. healthchoicesnow.com This spurred further research into compounds that could effectively bind and remove toxic metal ions from the body. In the 1930s, Ferdinand Munz synthesized aminopolycarboxylic acids, including nitrilotriacetic acid (NTA), which showed remarkable efficacy in sequestering calcium ions. healthchoicesnow.com This was followed by the synthesis of ethylenediaminetetraacetic acid (EDTA), which has since become one of the most widely used chelating agents in various industrial and medical applications. healthchoicesnow.comagpatelmd.com

The pioneering work of Alfred Werner, who was awarded the Nobel Prize in Chemistry in 1913 for his coordination theory, laid the theoretical groundwork for understanding the structure and bonding in metal complexes with ligands like aminocarboxylates. His concepts of primary and secondary valences were crucial in explaining how a central metal ion could be coordinated by multiple ligand atoms.

The environmental impact of persistent aminopolycarboxylate chelating agents like EDTA has also been a significant area of research, driving the development of more biodegradable alternatives. nih.govamazonaws.com The study of these ligands has expanded beyond chelation therapy to encompass their use in catalysis, analytical chemistry, and the synthesis of functional materials.

Fundamental Architectural Significance of the 4-Amino-1,2-phenylene Core in Advanced Chemical Design

The 4-amino-1,2-phenylene core is a valuable structural motif in the design of advanced chemical structures, particularly in the realm of functional materials. The ortho-disposed functional groups, in this case, the two acetic acid moieties, combined with the para-amino group, provide a unique platform for creating complex molecular architectures.

The 1,2-phenylenediamine moiety itself is a well-established precursor for the synthesis of benzimidazoles and other heterocyclic compounds. The amino groups can readily condense with aldehydes and ketones to form Schiff bases, which are versatile ligands in their own right. This reactivity opens up possibilities for post-synthetic modification of materials incorporating the 4-amino-1,2-phenylene core.

The architectural significance of the 4-amino-1,2-phenylene core lies in its trifunctionality, offering opportunities for creating materials with tailored properties for applications in catalysis, sensing, and gas storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B12594979 2,2'-(4-Amino-1,2-phenylene)diacetic acid CAS No. 887589-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887589-14-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-[4-amino-2-(carboxymethyl)phenyl]acetic acid

InChI

InChI=1S/C10H11NO4/c11-8-2-1-6(4-9(12)13)7(3-8)5-10(14)15/h1-3H,4-5,11H2,(H,12,13)(H,14,15)

InChI Key

FTZBYZFGNUMICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Precursor Selection and Strategic Design for the 4-Amino-1,2-phenylene Core

The central structural motif is the 1,2-phenylenediamine scaffold, substituted with an additional amino group at the 4-position. The strategic design for this core often begins with a readily available benzene (B151609) derivative that allows for the sequential and regiocontrolled introduction of the necessary functional groups. A common precursor is o-phenylenediamine (B120857) (OPD), an aromatic diamine widely used in the synthesis of various heterocyclic compounds. rsc.org

The synthesis may start from a dinitrobenzene derivative, which allows for the establishment of the required substitution pattern early in the synthetic sequence. For instance, starting with 1,2-dinitrobenzene (B166439) or a related compound allows for subsequent reactions to build the final structure. The order of introducing substituents is critical; for multi-substituted benzenes, the directing effects of the existing groups on subsequent electrophilic aromatic substitution (EAS) reactions must be carefully considered to achieve the desired isomer. libretexts.orgmasterorganicchemistry.com

Another strategy involves utilizing precursors where the amino groups are protected or are present in a latent form, such as a nitro group. ed.gov For example, a synthetic route could be designed starting from 4-nitro-1,2-phenylenediamine, which already contains the core structure and only requires the addition of the diacetic acid moieties and final reduction of the nitro group. The synthesis of related 1,2-phenylenediamine derivatives has been described for various applications, highlighting the versatility of this core unit in chemical synthesis. nih.gov

Multistep Synthesis of the Diacetic Acid Moieties

Attaching the two acetic acid side chains to the 1,2-positions of the phenylenediamine core is a significant challenge. This transformation typically occurs before the final modification of the 4-amino group to avoid unwanted side reactions.

One of the most effective methods for forming the C-C bonds required for the acetic acid side chains is through the alkylation of active methylene (B1212753) compounds. organic-chemistry.org In this approach, a precursor such as 1,2-phenylenediacetonitrile (B147420) could be subjected to hydrolysis. Alternatively, a malonic ester synthesis variant can be employed. This involves reacting a di-halogenated precursor, such as 1,2-bis(chloromethyl)-4-nitrobenzene, with a malonic ester derivative like diethyl malonate.

The mechanism involves the deprotonation of the active methylene group (the carbon atom situated between two electron-withdrawing groups) by a base to form a stabilized carbanion or enolate. youtube.com This nucleophile then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. This process is typically repeated to achieve dialkylation. researchgate.net Subsequent hydrolysis of the ester groups and decarboxylation yields the desired diacetic acid structure. youtube.com The choice of base and reaction conditions is crucial for achieving high yields.

BaseSolventTemperatureOutcomeReference
Cesium Carbonate (Cs₂CO₃)DMFRoom Temp.Good to excellent yields for dialkylation of various active methylene compounds. researchgate.net
Inorganic Strong AlkaliPolar Organic SolventMildEffective deprotonation, improving reaction safety and reducing cost. google.com
Iridium Complex(none)N/ABase-free catalytic α-alkylation of active methylene compounds with alcohols. rsc.org

This table presents representative conditions for the alkylation of active methylene compounds, a key strategy for synthesizing the diacetic acid moieties.

Beyond the alkylation of activated methylene groups, other classical methods can be adapted to synthesize the carboxylic acid functionalities.

Hydrolysis of Nitriles: If a precursor such as 1,2-bis(cyanomethyl)-4-nitrobenzene is synthesized, the two nitrile groups can be hydrolyzed to carboxylic acids. This reaction is typically carried out under strong acidic or basic conditions with heating. This method is robust but requires that other functional groups in the molecule can withstand the harsh hydrolytic conditions.

Carboxylation of Grignard Reagents: This method involves the formation of a di-Grignard reagent from a corresponding dihalide, such as 1,2-bis(bromomethyl)benzene. The organometallic intermediate then reacts with carbon dioxide (often in the form of dry ice) to form the magnesium salt of the carboxylic acid, which is subsequently protonated with a strong acid. libretexts.org A major limitation is the incompatibility of the Grignard reagent with any acidic protons (like amines or carboxylic acids) or other electrophilic functional groups present in the molecule. libretexts.org Therefore, this step would need to be performed early in the synthesis, likely on a precursor that does not yet contain the amino group.

Oxidation of Alkyl Side Chains: Primary alkyl groups attached to an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org For this to be a viable route, a precursor like 1,2-diethyl-4-nitrobenzene (B8681995) could be oxidized. A key consideration is that the oxidizing conditions are harsh and may affect other parts of the molecule. libretexts.org

Regioselective Introduction and Modification of the Amino Group

The final key functional group to be installed is the amino group at the 4-position. Achieving the correct regiochemistry is paramount and is usually accomplished by introducing a nitro group at the desired position and then reducing it.

The reduction of an aromatic nitro group is one of the most common and reliable methods for preparing aromatic amines. nih.gov This strategy is highly advantageous because the nitration of an aromatic ring is a well-understood electrophilic aromatic substitution reaction, allowing for controlled placement of the nitro group based on the directing effects of existing substituents. youtube.com Once a precursor like 2,2'-(4-Nitro-1,2-phenylene)diacetic acid is synthesized, the nitro group can be selectively reduced.

This transformation can be achieved using a variety of catalytic systems and reducing agents. Catalytic hydrogenation using transition metals such as palladium, platinum, or nickel is a widely used "green" methodology. nih.govfrontiersin.org Other methods include transfer hydrogenation or the use of metal-acid systems like tin (Sn) and hydrochloric acid (HCl). youtube.com The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups in the molecule, such as the carboxylic acids. nih.govrsc.org

Catalyst / ReagentHydrogen SourceKey FeatureReference
Noble & Non-noble MetalsH₂ GasOne-pot process combining amine synthesis and reductive amination. nih.govfrontiersin.org
Ir-catalystFormic Acid (Transfer)One-pot reductive amination of carbonyls with nitro compounds under mild conditions. rsc.org
Sn, HClH⁺Classical method for nitro group reduction. youtube.com
Au-Pd/Fe₃O₄H₂ GasUsed in cascade reactions involving nitro group hydrogenolysis. frontiersin.org

This table summarizes various catalytic systems used for the reduction of nitro compounds to amines, a crucial step for introducing the 4-amino group.

Directly introducing an amino group onto the aromatic ring is generally more challenging than the nitration-reduction sequence. However, modern organic chemistry offers pathways for direct C-N bond formation, though selectivity can be a major hurdle.

Controlling selectivity in a multistep synthesis relies heavily on the strategic use of directing groups and protecting groups. libretexts.orged.gov For example, if starting with 1,2-phenylenediacetic acid, direct functionalization at the 4-position would be governed by the ortho, para-directing nature of the two alkyl-type substituents. However, this could lead to a mixture of products.

A more controlled approach often involves the use of protecting groups. For instance, the amino groups of a starting material like o-phenylenediamine could be acetylated to form amides. The amide groups are still ortho, para-directing but are less activating than amino groups, which can help control subsequent reactions like nitration. youtube.com After the desired functional groups are in place, the protecting groups can be removed via hydrolysis to reveal the free amines. youtube.com This multi-step process, while longer, provides a much higher degree of control over the final structure of the molecule. google.com

Catalytic Systems and Reaction Optimization in Synthetic Routes

The synthesis of 2,2'-(4-Amino-1,2-phenylene)diacetic acid can be envisaged through a multi-step process where catalytic systems and reaction optimization play a crucial role in achieving high efficiency and selectivity. A key step in the proposed synthesis is the reduction of a nitro-precursor, 2,2'-(4-nitro-1,2-phenylene)diacetic acid, to the final amino compound.

Catalytic hydrogenation is a widely employed and effective method for the reduction of aromatic nitro compounds. inventivapharma.com Various catalytic systems can be utilized for this transformation, each with its own set of advantages and potential for optimization.

Common Catalytic Systems for Nitro Group Reduction:

CatalystReducing AgentTypical ConditionsNotes
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Room temperature to moderate heat, atmospheric or elevated pressureHighly efficient and widely used. Optimization can involve catalyst loading, pressure, temperature, and solvent choice. inventivapharma.com
Raney NickelHydrogen gas (H₂)Room temperature to moderate heat, atmospheric or elevated pressureA cost-effective alternative to palladium catalysts. inventivapharma.com
Platinum(IV) oxide (PtO₂)Hydrogen gas (H₂)Room temperature, atmospheric pressureEffective for a wide range of substrates. google.com
Iron (Fe) in acidic mediumAcid (e.g., acetic acid, HCl)RefluxA classical method that can be milder and more chemoselective in some cases. inventivapharma.comresearchgate.net
Tin(II) chloride (SnCl₂)Acid (e.g., HCl)Room temperature to gentle heatingA mild reducing agent suitable for substrates with sensitive functional groups. google.com

The optimization of these catalytic reactions is critical to maximize the yield and purity of this compound. Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd, Pt, Ni) and its support (e.g., carbon, alumina) can significantly influence the reaction rate and selectivity. Lowering the catalyst loading without compromising efficiency is a key aspect of optimization.

Reaction Temperature and Pressure: These parameters directly affect the rate of reaction. Optimization involves finding the lowest possible temperature and pressure to achieve complete conversion in a reasonable timeframe, which also enhances the safety and energy efficiency of the process.

Solvent System: The choice of solvent can impact the solubility of the reactants and the activity of the catalyst. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenations.

Another critical step in the synthesis is the introduction of the diacetic acid side chains. One potential route involves the N-alkylation of a suitable precursor like 4-nitro-1,2-phenylenediamine with a haloacetic acid derivative. The development of efficient catalytic systems for N-alkylation of anilines is an active area of research. researchgate.netrsc.orgsemanticscholar.org Catalysts based on copper, palladium, and other transition metals have been shown to be effective for such transformations. researchgate.netrsc.orgsemanticscholar.org Optimization would involve screening different catalysts, bases, solvents, and temperatures to achieve the desired dialkylation with high selectivity.

Principles of Green Chemistry and Sustainable Synthesis for the Compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed with these principles in mind.

Key Green Chemistry Principles and Their Application:

Atom Economy: The reduction of the nitro group to an amine using catalytic hydrogenation with H₂ as the reductant exhibits high atom economy, as the only byproduct is water. This is a significant advantage over stoichiometric reducing agents like iron or tin, which generate large amounts of metal waste.

Use of Safer Solvents and Reagents: The ideal synthesis would utilize non-toxic and environmentally benign solvents. Water is an excellent green solvent, and some catalytic reductions and N-alkylation reactions can be performed in aqueous media. researchgate.net The use of hazardous reagents should be avoided or minimized. For instance, replacing strong acids with solid acid catalysts can improve safety and simplify purification.

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. The optimization of catalytic systems, as discussed previously, plays a direct role in enhancing energy efficiency. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage. ymerdigital.comijarsct.co.in

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce waste and often allow for milder reaction conditions. The development of recyclable catalysts, such as heterogeneous catalysts (e.g., Pd/C) or catalysts immobilized on solid supports, further enhances the sustainability of the process.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging, exploring bio-based starting materials for the synthesis of the aromatic core could be a long-term goal in sustainable chemistry. The biosynthesis of aromatic amino acids in plants, for example, provides a blueprint for how nature produces complex aromatic structures from simple precursors. researchgate.netnih.govwikipedia.orgfrontiersin.orglongdom.org

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally friendly and economically viable.

Coordination Chemistry and Metal Organic Framework Design

Elucidation of Coordination Modes of 2,2'-(4-Amino-1,2-phenylene)diacetic Acid

The coordination behavior of this compound is dictated by its three key functional components: the two carboxylate groups, the amino group, and the phenylenediamine backbone. The interplay between these groups allows for a rich and varied coordination chemistry.

Carboxylate Coordination Versatility (Mono-, Bi-, Multi-dentate)

The two carboxylate groups, attached to the central phenyl ring via flexible methylene (B1212753) spacers, are the primary sites for metal ion coordination. The rotational freedom of the -CH₂COO⁻ arms allows them to adopt various conformations to satisfy the geometric preferences of different metal centers. Drawing parallels from the closely related 1,2-phenylenediacetic acid ligand, the carboxylate groups of this compound are expected to exhibit remarkable coordination versatility. nih.gov

These carboxylate groups can act as:

Monodentate ligands: where only one oxygen atom of the carboxylate group coordinates to a metal center.

Bidentate ligands: in either a chelating fashion, where both oxygen atoms bind to the same metal ion, or a bridging fashion, where the two oxygen atoms link two different metal ions.

Multi-dentate ligands: In more complex scenarios, particularly with lanthanide ions, a single carboxylate group can bridge multiple metal centers, exhibiting modes such as bidentate-bridging (μ₂-η¹:η¹) and tridentate bridging-chelating (μ₂-η¹:η²). nih.gov

The flexibility of the acetate (B1210297) arms is a key feature, enabling the ligand to act as a versatile linker, capable of forming anything from simple dimeric units to complex, extended polymeric structures. This adaptability is crucial for the construction of diverse network topologies in MOFs.

Table 1: Potential Carboxylate Coordination Modes based on Analogous Ligands
Coordination ModeDescriptionStructural RoleAnalogous System Example
MonodentateOne oxygen atom binds to a single metal ion.Termination of a coordination chain or saturation of a metal's coordination sphere.4-aminobenzoic acid complexes. nih.gov
Bidentate ChelatingBoth oxygen atoms bind to the same metal ion, forming a chelate ring.Formation of stable, discrete metal complexes or nodes in larger frameworks.Lanthanide complexes with 1,2-phenylenediacetate. nih.gov
Bidentate BridgingEach oxygen atom binds to a different metal ion, linking them together.Propagation of 1D, 2D, or 3D polymeric structures.Lanthanide complexes with 1,2-phenylenediacetate. nih.gov
Tridentate Bridging-ChelatingOne oxygen atom is terminal on one metal, while both oxygens chelate another metal.Creation of higher-connectivity nodes and complex network topologies.Lanthanide complexes with 1,2-phenylenediacetate. nih.gov

Amino Group Participation in Metal Chelation and Bridging

The amino group introduces an additional coordination site with the potential to significantly influence the resulting structure. The nitrogen lone pair can directly coordinate to a metal center, a behavior observed in numerous metal complexes with amino-functionalized ligands. For instance, studies on lanthanide complexes with 2-amino-4-chlorobenzoic acid have shown that the metal ion can be simultaneously coordinated by both the amino and carboxyl groups. This direct involvement of the amino group can lead to the formation of stable chelate rings.

Synergistic Chelation Effects of Amine and Carboxylate Groups

The proximate arrangement of the amino group and the ortho-positioned acetic acid arm on the phenylenediamine core allows for potential synergistic chelation. The formation of a five- or six-membered chelate ring involving the metal center, the amino nitrogen, and one of the carboxylate oxygen atoms is sterically feasible. This type of chelation would significantly enhance the stability of the resulting metal complex, a phenomenon known as the "chelate effect."

This cooperative binding is a powerful tool in the design of stable coordination compounds. The simultaneous coordination of both the "hard" carboxylate oxygen and the "softer" amino nitrogen allows the ligand to effectively bind a wide range of metal ions. Spectroscopic evidence from related systems, such as transition metal complexes with other amino-naphthoquinone ligands, suggests that shifts in NMR signals upon coordination can indicate the participation of the amino group in metal binding.

Rational Design and Synthesis of Metal Complexes and Coordination Polymers

The structural features of this compound make it an excellent candidate for the rational design of coordination polymers with targeted dimensionalities and properties. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures.

Strategies for Fabricating 1D, 2D, and 3D Extended Architectures

The final dimensionality of the coordination polymer is a result of the interplay between the coordination preferences of the metal ion, the binding modes of the ligand, and the reaction conditions.

1D Architectures: Linear chains can be fabricated when the ligand bridges metal centers in a simple, repeating fashion. For instance, if the two carboxylate groups coordinate to different metal ions in a head-to-tail arrangement, a one-dimensional polymer will form. The use of ancillary ligands that block coordination sites on the metal can also favor the formation of 1D structures.

2D Architectures: Two-dimensional sheets or layers can be assembled when metal ions are linked by the ligand in two different directions. This can be achieved if the metal ions act as nodes and the flexible ligand bridges them in a planar or near-planar fashion. Studies on lanthanide complexes with the analogous 1,2-phenylenediacetate ligand have demonstrated the formation of 2D coordination polymers. nih.gov

3D Architectures: The construction of three-dimensional frameworks requires the ligand to connect metal centers in a way that extends the network in all three spatial dimensions. The flexibility of the diacetic acid arms, combined with the potential for the amino group to participate in further cross-linking via coordination or hydrogen bonding, makes this compound a promising candidate for the synthesis of robust 3D MOFs. The use of metal clusters as secondary building units (SBUs) can also promote the formation of highly porous 3D structures.

Influence of Metal Ion Identity on Coordination Geometry and Network Topology

The choice of the metal ion is a critical parameter that dictates the final structure of the coordination polymer. Different metal ions have distinct coordination numbers, preferred geometries (e.g., octahedral, tetrahedral, square planar), and Lewis acidity, all of which influence how they interact with the ligand.

Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺): These metals often exhibit well-defined coordination geometries. For example, Zn²⁺ and Cd²⁺, with their d¹⁰ electronic configuration, are flexible in their coordination environment and are widely used in the construction of MOFs with diverse topologies, including 3D frameworks and interpenetrated 2D layers. researchgate.net The presence of the amino group on the ligand can be particularly influential in the properties of the resulting MOFs, for example, by providing sites for post-synthetic modification. nih.gov

Lanthanide Ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺): Lanthanides are characterized by high and variable coordination numbers (typically 8-10) and less rigid coordination geometries. This flexibility allows them to accommodate multiple donor atoms from one or more ligands. As seen with the 1,2-phenylenediacetate analogue, lanthanides can lead to complex structures with high denticity from the ligand and the incorporation of solvent molecules into the coordination sphere. nih.gov The resulting lanthanide-based MOFs are of particular interest for their potential luminescent properties.

Table 2: Influence of Metal Ion on Potential Framework Architecture
Metal Ion ClassTypical Coordination NumberPreferred GeometryPotential Architecture with this compoundReference for Analogous Systems
d¹⁰ Metals (e.g., Zn²⁺, Cd²⁺)4-6Tetrahedral, OctahedralPorous 3D frameworks, interpenetrating 2D layers. researchgate.net
Transition Metals (e.g., Cu²⁺, Ni²⁺)4-6Square Planar, Octahedral1D chains, 2D layers, potential for magnetic properties. nih.gov
Lanthanides (e.g., Eu³⁺, Tb³⁺)8-10Variable (e.g., Square Antiprism, Capped Trigonal Prism)Dense 2D or 3D frameworks with high ligand denticity, potential for luminescent materials. nih.gov

Role of Solvent Systems and Reaction Conditions in Self-Assembly

The self-assembly of coordination polymers is a complex process governed by a delicate balance of interactions, where solvent systems and reaction conditions play a pivotal role. nih.govresearchgate.net The formation of ordered supramolecular architectures from molecular building blocks, such as metal ions and organic ligands like this compound, is not spontaneous in the absence of a suitable medium and specific thermodynamic and kinetic controls. researchgate.net The choice of solvent, temperature, pH, and molar ratios of reactants can profoundly influence the final structure, dimensionality, and properties of the resulting coordination polymer. acs.orgmdpi.com

Solvent Effects: The solvent influences coordination polymer assembly in several ways:

Solubility: It must dissolve the metal salts and organic linkers to facilitate the reaction.

Coordination: Solvent molecules can coordinate directly to the metal centers, acting as temporary placeholders or even being incorporated into the final framework. For instance, a study on lead(II) 5-sulfosalicylate coordination polymers showed that the use of a DMF/H₂O solvent system resulted in the formation of a ladderlike chain structure with a coordinated DMF molecule. acs.org

Polarity and Hydrogen Bonding: The solvent's polarity, viscosity, and ability to form hydrogen bonds can affect the kinetics of crystal nucleation and growth, directing the assembly towards specific polymorphs or architectures. nih.gov

Reaction Conditions:

Temperature: Temperature affects both the solubility of the components and the reaction kinetics. Hydrothermal or solvothermal methods, which employ elevated temperatures and pressures, can overcome kinetic barriers, leading to the formation of highly crystalline and thermodynamically stable phases that may not be accessible at room temperature. acs.orgresearchgate.net

pH: The pH of the reaction medium is critical, especially for ligands with pH-responsive functional groups like the carboxylic acid and amino moieties in this compound. The deprotonation state of the carboxylic acid groups dictates their coordination ability. For example, in the synthesis of lead(II) coordination polymers, higher pH values led to the full deprotonation of the sulfosalicylate ligand, resulting in different framework structures compared to those synthesized at lower pH. acs.org Similarly, the protonation state of the amino group can influence hydrogen bonding interactions within the framework.

Molar Ratio: The stoichiometry of the metal-to-ligand ratio can determine the coordination number of the metal ion and the connectivity of the resulting network, leading to the formation of discrete complexes or extended polymers of varying dimensionality. acs.org

Small variations in these parameters can trigger the formation of entirely different species, highlighting the sensitivity of the self-assembly process. mdpi.com The rational control of these conditions is therefore a fundamental tool for crystal engineers aiming to design and synthesize functional coordination materials.

Integration as a Linker in Metal-Organic Frameworks (MOFs)

The compound this compound is a promising candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) through coordination bonds. mdpi.com The properties of a MOF, including its pore size, shape, and chemical functionality, are directly determined by the geometry and chemical nature of its constituent building blocks.

The this compound ligand possesses several key features that make it attractive for MOF design:

Bridging Capability: The two carboxylate groups can bridge different metal centers, enabling the formation of extended one-, two-, or three-dimensional networks.

Defined Geometry: The phenylene backbone provides a rigid scaffold, imparting stability and pre-determined directionality to the framework. The substitution pattern on the phenyl ring dictates the angle between the coordinating carboxylate groups.

Functionality: The pendant amino (-NH₂) group provides a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure after its initial assembly. This is a powerful strategy for tuning the material's properties for specific applications. nih.gov

Design Principles for Porous Crystalline Materials

The rational design of porous crystalline materials like MOFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network topologies. kaust.edu.sa This approach treats the metal clusters as nodes and the organic ligands as the struts that connect them.

Key design principles include:

Molecular Building Block (MBB) Approach: This strategy involves selecting or pre-forming stable metal-containing secondary building units (SBUs) and rigid organic linkers with specific geometries. kaust.edu.sa The final topology of the framework is dictated by the geometry of these building blocks. For example, a square-planar SBU connected by linear linkers can form a 2D square grid, while an octahedral SBU can form a 3D primitive cubic network. The ligand this compound, with its angled dicarboxylate connectivity, can be used to target more complex, non-catenated network topologies.

Control of Connectivity: The coordination preferences of the metal ion (e.g., tetrahedral, square-planar, octahedral) and the number and orientation of the coordinating groups on the ligand are crucial. The structural features and coordination angles of the components direct the assembly process toward specific architectures. mdpi.com

Isoreticular Synthesis: This principle involves using linkers of the same geometry but different lengths to create a series of MOFs with the same underlying topology but systematically varying pore sizes. For example, moving from 2,2'-(1,4-phenylene)diacetic acid to a larger analogue would expand the framework and increase the pore volume while retaining the network structure. cd-bioparticles.net

Strategies for Modulating Pore Size and Functionality in Derived MOFs

The ability to precisely control the pore environment of MOFs is critical for their application in areas such as gas storage, separation, and catalysis. researchgate.net Several strategies exist to modulate the pore size and introduce specific chemical functionalities, many of which are applicable to MOFs derived from ligands like this compound.

Modulating Pore Size:

Ligand Elongation: As described by the principle of isoreticular synthesis, using longer organic linkers is a straightforward method to increase pore size. cas.cnrsc.org

Pore Space Partitioning: Introducing multiple types of ligands with different lengths or functionalities can create hierarchical pore structures.

Solvent-Directed Modulation: For flexible MOFs, the choice of solvent during synthesis or post-synthetic treatment can influence the framework's conformation, leading to different pore sizes without altering the chemical composition. cas.cn

Modulating Functionality:

Direct Synthesis: This involves using a functionalized linker, such as this compound, from the outset. The amino group is thus pre-installed throughout the framework. A study on UiO-66 type MOFs successfully incorporated 2-aminobenzene-1,4-dicarboxylic acid directly into the structure. nih.gov

Ligand Exchange: As detailed in the next section, one type of linker can be partially or fully replaced by another, introducing new functionality into a pre-existing framework. rsc.org

Table 1: Strategies for Pore and Functionality Modulation in MOFs

StrategyDescriptionEffect on MOF PropertiesRelevance to this compound
Ligand ElongationUsing linkers with the same connectivity but longer backbones. rsc.orgIncreases pore size and volume.Analogues with larger aromatic cores could be used to create isoreticular structures with expanded pores.
Direct Synthesis with Functional LinkersIncorporating functional groups during the initial MOF synthesis. nih.govIntroduces uniform functionality throughout the material.The amino group of the ligand is directly incorporated into the framework, imparting basicity and a site for further reaction.
Post-Synthetic Modification (PSM)Covalent modification of the linker after framework assembly. acs.orgAllows for precise tuning of pore surface chemistry (e.g., polarity, chirality).The amino group is an excellent platform for PSM, enabling the attachment of a wide variety of functional molecules.
Solvent-Assisted ModulationUsing solvent interactions to control the conformation of flexible frameworks. cas.cnCan reversibly switch between different pore sizes.The flexible diacetic acid arms could potentially allow for solvent-responsive structural dynamics.

Ligand Exchange Mechanisms within MOF Structures

Ligand exchange is a crucial reaction in MOF chemistry, underpinning synthetic improvements and post-synthetic functionalization. nih.gov This process can occur during synthesis (modulated synthesis) or on a pre-formed crystal (postsynthetic exchange, PSE). rsc.orgacs.org Understanding the mechanism is key to rationally designing new materials. nih.gov

Research, including density functional theory (DFT) calculations, on frameworks like UiO-66 and ZIF-8 has provided significant insight into these mechanisms. acs.orgmorressier.com Two primary pathways are considered:

Dissociative Substitution: This mechanism involves the initial breaking of the metal-ligand bond to create a vacant coordination site, which is then occupied by the incoming ligand. morressier.com

Kinetic studies on ZIF-8 revealed a competition between these two mechanisms. morressier.com For many robust frameworks, such as those based on Zr-SBUs, the associative pathway is considered dominant. acs.orgacs.org The ability to perform ligand exchange under mild conditions, known as PSE, is a powerful tool for introducing functionality into MOFs that may not be accessible through direct synthesis, significantly broadening the scope of accessible materials. rsc.org

Development of Chiral Coordination Polymers from Amino Acid-Derived Ligands

The synthesis of chiral coordination polymers is an area of intense research, driven by their potential applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. hhu.de Amino acids and their derivatives are excellent building blocks for these materials because they are readily available from the chiral pool, inexpensive, and offer versatile coordination modes through their amino and carboxylate groups. hhu.denih.gov

While this compound is itself an achiral molecule, it can be a component in the construction of chiral frameworks through several established strategies:

Spontaneous Resolution: In some cases, an achiral ligand can assemble into a chiral (helical) structure, and the bulk sample crystallizes as a conglomerate of enantiomeric crystals (spontaneous resolution). A novel manganiferous coordination polymer with mixed achiral ligands was found to form right-handed and left-handed helical chains that constituted a 3D framework. researchgate.net

Chiral Induction: A chiral guest molecule or solvent can be used during crystallization to induce a preference for one handedness of a chiral framework.

Derivatization to a Chiral Ligand: The amino group of this compound could be reacted with a chiral molecule (e.g., an L-proline derivative) prior to MOF synthesis. The resulting ligand would be chiral, and this chirality would be directly transferred to the coordination polymer. nih.gov

The design of these materials often leverages the ability of the amino acid residue to form specific hydrogen bonds and chelate metal ions, which, combined with the geometric constraints of the ligand backbone, directs the formation of a chiral three-dimensional structure. nih.govwur.nl

Supramolecular Assemblies and Crystal Engineering

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of both strong hydrogen bond donors (the carboxylic acid's hydroxyl group and the amine group) and acceptors (the carbonyl oxygen and the amine nitrogen) suggests that hydrogen bonding would be the dominant force in the crystal packing of 2,2'-(4-Amino-1,2-phenylene)diacetic acid. These interactions are directional and are the primary drivers for the formation of predictable supramolecular synthons.

The amino group introduces further possibilities for hydrogen bonding. The N-H protons can act as donors to the carbonyl oxygen of the carboxylic acid (N-H···O) or to the nitrogen of a neighboring amino group (N-H···N). The N-H···O interaction is particularly significant and often observed in the crystal structures of amino acids and their derivatives, leading to the formation of complex hydrogen-bonded networks. In the context of co-crystals, the interaction between a carboxylic acid and a pyridine (B92270) nitrogen (a similar heterocyclic amine) is a well-known robust synthon. nih.gov

The potential for N-H···N bonds also exists, which could lead to the formation of amino-group-mediated chains or tapes. nih.govnih.gov The interplay between the stronger O-H···O interactions and the N-H···O/N-H···N interactions would be crucial in determining the final three-dimensional architecture.

The combination of these hydrogen bonds would likely lead to a hierarchical assembly. For instance, the formation of strong carboxylic acid dimers could create a primary one-dimensional chain. These chains could then be interlinked by the weaker N-H···O or N-H···N hydrogen bonds to form two-dimensional sheets or three-dimensional networks. The specific arrangement would depend on the conformational flexibility of the acetic acid side chains and the steric influences of the substituted phenyl ring. This hierarchical building of structure from strong synthons to weaker linking interactions is a fundamental concept in supramolecular chemistry.

Role of π-Stacking Interactions Involving the Phenyl Aromatic Core

The central phenyl ring of this compound introduces the possibility of π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are weaker than hydrogen bonds but play a critical role in stabilizing crystal structures, often by organizing the molecules into stacks or layers. rsc.org

In many aromatic compounds, including aniline (B41778) derivatives, π-π stacking is a significant factor in their crystal packing. researchgate.net The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, with typical distances between the ring centroids in the range of 3.3 to 3.8 Å for parallel stacking. nih.gov It is plausible that the phenyl rings of this compound would stack, likely in a parallel-displaced manner to minimize electrostatic repulsion, with these stacks being further organized by the network of hydrogen bonds. The interplay between hydrogen bonding and π-stacking is a key theme in the crystal engineering of such molecules. rsc.org

Crystal Packing Arrangements and Predictive Crystallography

Predictive crystallography methods, which use computational algorithms to generate and rank plausible crystal structures based on their calculated lattice energies, could be a valuable tool in exploring the potential polymorphs of this compound. These methods would take into account the various possible hydrogen bonding synthons and π-stacking arrangements to predict the most stable crystal structures. The accuracy of these predictions relies heavily on the force fields used to model the intermolecular interactions.

Design and Formation of Co-crystals and Molecular Salts

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes this compound an excellent candidate for forming co-crystals and molecular salts. nih.govnih.gov

Co-crystals are formed when the compound crystallizes with another neutral molecule (a co-former) in a stoichiometric ratio. The interactions are typically based on hydrogen bonding. Given the functional groups present, a wide variety of co-formers could be explored, such as pyridines, amides, or other carboxylic acids, to generate novel supramolecular synthons and modify the physicochemical properties of the solid. rsc.org

Molecular salts are formed through proton transfer from the acidic group of one molecule to the basic group of another. In the case of this compound, it could potentially form a zwitterion in the solid state, where a proton from one of the carboxylic acid groups is transferred to the amino group of the same or a neighboring molecule. This is a common feature of amino acids. nih.gov Alternatively, it could form a salt with a stronger acid or base. The formation of a salt versus a co-crystal is often dictated by the difference in pKa values between the interacting functional groups.

The design of co-crystals and molecular salts of this compound represents a promising avenue for tuning its solid-state properties in a controlled manner.

Proton Transfer Phenomena in Multicomponent Crystals

Proton transfer is a fundamental process in the formation of multicomponent crystals involving acidic and basic moieties. nih.gov The extent of this transfer dictates whether the resulting structure is a salt (complete proton transfer) or a co-crystal (no proton transfer). In systems involving this compound, the interaction between its carboxylic acid groups and a basic co-former, or its amino group and an acidic co-former, can lead to the formation of ionic interactions that are central to the stability of the resulting crystal lattice.

The degree of proton transfer is influenced by several factors, including the relative acidity and basicity (pKa values) of the interacting components and the surrounding crystalline environment. acs.org The transfer of a proton from the carboxylic acid of this compound to a basic co-former would result in the formation of a carboxylate anion and a protonated co-former. Conversely, the protonation of the amino group by an acidic co-former would lead to an ammonium (B1175870) cation and a deprotonated co-former.

Application of the Salt-Co-crystal Continuum Concept

The distinction between a salt and a co-crystal is not always absolute and can be viewed as a continuum. acs.org This is particularly true when the difference in pKa (ΔpKa) between the acidic and basic components is not large. A widely accepted rule of thumb suggests that a ΔpKa greater than 3 typically leads to salt formation, while a ΔpKa less than 0 favors co-crystal formation. frontiersin.org For ΔpKa values between 0 and 3, the outcome can be either a salt or a co-crystal, or even a complex with partial proton transfer, existing within the salt-co-crystal continuum. frontiersin.org

In the context of this compound, its interactions with various co-formers would fall along this continuum. By carefully selecting co-formers with a range of pKa values, it is theoretically possible to tune the degree of proton transfer and, consequently, the properties of the resulting multicomponent crystals. For instance, reacting it with a strong base would likely result in a salt, while a weak base might lead to a co-crystal or a complex within the continuum.

Interactive Data Table: pKa-based Prediction of Crystal Form

Co-former TypeΔpKa (Acid - Base)Predicted Crystal Form
Strong Acid< 0Co-crystal
Weak Acid0-3Salt or Co-crystal
Strong Base> 3Salt
Weak Base0-3Salt or Co-crystal

Engineering of Supramolecular Synthons and Hydrogen-Bonded Frameworks

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and build desired crystal structures. In the case of this compound, the carboxylic acid and amino functional groups are key to forming a variety of hydrogen-bonding synthons.

The carboxylic acid groups can form well-known acid-acid dimers or interact with suitable hydrogen bond acceptors on co-formers. nih.gov Similarly, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with appropriate acceptors. The interplay of these functional groups allows for the creation of one-, two-, or three-dimensional hydrogen-bonded frameworks. beilstein-journals.orgnih.gov The geometry of the this compound molecule itself, with its two acetic acid groups on a phenylene backbone, provides a scaffold for extending these networks in specific directions.

For example, the carboxylic acid groups could form hydrogen bonds with pyridine-containing co-formers, leading to the formation of robust acid-pyridine heterosynthons. The amino group could simultaneously engage in hydrogen bonding with other functional groups, leading to a more complex and extended network. The rational design of these frameworks is a cornerstone of crystal engineering, aiming to create materials with tailored properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting the ground state properties of molecules, such as optimized geometry, bond lengths, and bond angles. For instance, DFT studies on related aniline (B41778) and pyrrole (B145914) polymers have been used to determine their structural and electronic properties. nih.gov A similar DFT analysis of 2,2'-(4-Amino-1,2-phenylene)diacetic acid would provide precise data on its three-dimensional structure and the energetic landscape of its ground state. However, specific DFT calculations and the resulting data tables for this compound are not available in existing literature.

The presence of flexible acetic acid side chains attached to the phenylenediamine core suggests that this compound can adopt multiple conformations. Conformational analysis is crucial for understanding the molecule's flexibility, which influences its interaction with other molecules and its potential applications. Studies on similar flexible aromatic dicarboxylic acids, such as 2,2′-(p-Phenylenedithio)diacetic acid, have highlighted the importance of the carboxyl groups' flexibility. sigmaaldrich.com A thorough conformational analysis of the title compound would map its potential energy surface and identify its most stable conformers, but such a specific study has not been published.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons, thus predicting its reactivity in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. While FMO analysis is a standard computational tool, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the scientific literature.

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the chemical bonds and lone pairs. Natural Population Analysis, a part of NBO, calculates the charge distribution on each atom, offering insights into the molecule's polarity and electrostatic potential. This type of analysis would be valuable for understanding the intramolecular interactions within this compound, but specific NBO data for this compound is not available.

Simulation of Non-Covalent Interactions within Supramolecular Systems

The amino and carboxylic acid groups in this compound make it a prime candidate for forming supramolecular structures through non-covalent interactions like hydrogen bonding. nih.gov Computational simulations can model these interactions, predicting how individual molecules might self-assemble into larger, ordered systems. For example, the crystal structure of the related compound 2,2′-(p-phenylenedithio)diacetic acid reveals intermolecular O—H⋯O hydrogen bonds that link molecules into a one-dimensional chain. sigmaaldrich.com A computational study on this compound could predict similar or even more complex supramolecular assemblies, but such simulations have not been reported.

Computational Prediction of Spectroscopic Properties

A thorough review of scientific literature reveals a notable absence of published studies focused on the computational prediction of spectroscopic properties for this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting spectroscopic data like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible absorption spectra, no specific research applying these techniques to this compound has been reported. researchgate.netscispace.comnih.govicm.edu.plnih.gov

Such computational investigations would be invaluable for complementing experimental findings by providing insights into the electronic structure and vibrational modes of the molecule. For instance, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and assignment of experimental spectra. nih.gov Similarly, predicted IR and Raman spectra could help in identifying characteristic vibrational frequencies associated with its functional groups, such as the amino and carboxylic acid moieties. nih.gov

Table 1: Hypothetical Data Table for Computationally Predicted Spectroscopic Properties of this compound

Computational MethodBasis SetPredicted Spectroscopic Data
DFT (e.g., B3LYP)e.g., 6-311++G(d,p)No data available in the literature.
TD-DFTe.g., 6-311++G(d,p)No data available in the literature.

This table is presented to illustrate how such data would be structured; however, no specific values have been found in the published literature for this compound.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Assembly Processes

There is currently no available research in the scientific literature that details molecular dynamics (MD) simulations for this compound, either in its standalone state or in complex with metal ions. MD simulations are a crucial computational tool for exploring the dynamic behavior of molecules, including conformational changes, interactions with solvent, and the processes of self-assembly or ligand-metal complex formation. mdpi.comnih.gov

For a ligand like this compound, which possesses multiple potential coordination sites (the amino group and the two carboxylic acid groups), MD simulations could provide significant insights into its chelation behavior with various metal ions. nih.gov Such simulations could predict the stability of different coordination modes, the dynamics of the coordination sphere, and the influence of the solvent environment on the complex. Furthermore, MD simulations could elucidate the mechanisms behind the self-assembly of this molecule into larger supramolecular structures. mdpi.com

Table 2: Hypothetical Data Table for Molecular Dynamics Simulation Parameters for this compound Systems

SystemForce FieldSimulation TimeKey Findings
Ligand in Watere.g., GROMOS, AMBERNot ApplicableNo data available in the literature.
Ligand-Metal Complexe.g., Universal Force Field (UFF)Not ApplicableNo data available in the literature.

This table is presented for illustrative purposes to show how simulation data would be organized. No specific studies have been published on this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Coordination Site Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint that is invaluable for structural confirmation.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 2,2'-(4-Amino-1,2-phenylene)diacetic acid, the FT-IR spectrum is expected to display a series of distinct absorption bands corresponding to its various functional groups.

The carboxylic acid groups give rise to a very broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, which often overlaps with other stretching vibrations. The carbonyl (C=O) stretch from the carboxylic acid is anticipated as a strong, sharp peak between 1700 and 1725 cm⁻¹ for the dimeric form, common in the solid state, or slightly higher if non-hydrogen bonded. wiley-vch.de The primary amine group (-NH2) is expected to show two N-H stretching bands in the 3500-3300 cm⁻¹ range. researchgate.netchemicalbook.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH2-) groups are found just below 3000 cm⁻¹. wiley-vch.de The aromatic ring itself will produce C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (broad) 3300 - 2500
Primary Amine N-H Stretch (symmetric & asymmetric) 3500 - 3300
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 3000 - 2850
Carboxylic Acid C=O Stretch 1725 - 1700
Aromatic Ring C=C Stretch 1600 - 1450
Primary Amine N-H Bend (Scissoring) 1650 - 1580
Methylene (-CH₂) C-H Bend (Scissoring) ~1465
Carboxylic Acid C-O Stretch 1320 - 1210

This table presents predicted values based on characteristic frequencies of functional groups found in analogous molecules. wiley-vch.deresearchgate.netchemicalbook.comnih.govresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric breathing mode of the benzene (B151609) ring is expected to be a particularly strong and sharp feature in the Raman spectrum, typically around 1000 cm⁻¹. nih.gov Other aromatic ring vibrations, as well as the C-C backbone stretches, would also be clearly visible. nih.govresearchgate.net Raman spectroscopy is generally less sensitive to the highly polar O-H and N-H bonds that dominate regions of the IR spectrum, making it a useful tool for observing the skeletal vibrations of the molecule without interference from water if analyzed in aqueous solutions. nih.gov The analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the signals provide detailed information about the electronic environment and connectivity of protons. For this compound dissolved in a suitable solvent like DMSO-d₆, the spectrum would show distinct regions. The carboxylic acid protons are expected to appear as a very broad singlet far downfield, typically above 12 ppm. chemicalbook.com The aromatic region would be complex, showing signals for the three non-equivalent protons on the benzene ring, likely between 6.5 and 7.5 ppm. Their splitting pattern would reveal their ortho, meta, and para relationships. The two methylene (-CH₂) groups, being chemically equivalent, should produce a single singlet signal, likely in the 3.5-4.0 ppm range. chemicalbook.comchemicalbook.com The amine protons would also appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acids are expected at the most downfield position, typically 170-180 ppm. mdpi.combmrb.io The six aromatic carbons would give rise to six distinct signals between approximately 110 and 150 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxymethyl groups. organicchemistrydata.orgchemicalbook.com The methylene carbons are anticipated to appear in the 35-45 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Nucleus Assignment Predicted Chemical Shift (ppm)
¹H Carboxylic Acid (-COOH) > 12.0 (broad s)
¹H Aromatic (-C₆H₃) 7.5 - 6.5 (m)
¹H Amine (-NH₂) Variable, broad
¹H Methylene (-CH₂-) 4.0 - 3.5 (s)
¹³C Carbonyl (-COOH) 180 - 170
¹³C Aromatic (C-N, C-CH₂) 150 - 110

This table presents predicted chemical shift ranges based on data from analogous structures like phenylenediacetic acids and other substituted aromatics. chemicalbook.comchemicalbook.commdpi.combmrb.ioorganicchemistrydata.orgchemicalbook.com Abbreviations: s = singlet, m = multiplet.

Solid-State NMR (ssNMR) is an essential technique for characterizing materials in their solid form, providing insights into polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. nih.govnih.gov For a molecule like this compound, which contains both hydrogen-bond donors (-COOH, -NH₂) and acceptors (-COOH), extensive intermolecular hydrogen bonding is expected in the solid state, potentially leading to complex supramolecular assemblies.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. nih.gov The chemical shifts in the solid state can differ from those in solution, and these differences can reveal information about the local conformation and intermolecular environment. koreascience.kr Furthermore, ssNMR can distinguish between crystallographically non-equivalent molecules in the unit cell, providing a powerful tool for analyzing the crystalline and amorphous forms of the compound. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, investigates the electronic transitions within a molecule. These transitions are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the amino group, a potent electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. nih.gov Typically, aromatic amino acids and their derivatives show strong absorption in the UV region. researchgate.net One would anticipate one or more strong absorption maxima in the 250-300 nm range. nih.govresearchgate.net

Many aromatic amine compounds are also fluorescent, meaning they emit light after being electronically excited. Upon excitation at its absorption wavelength, this compound may exhibit fluorescence emission at a longer wavelength. The characteristics of this emission, such as its wavelength and quantum yield, would be sensitive to the molecular environment, including solvent polarity and pH. However, the existence and properties of fluorescence would require experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for determining the molecular weight of a compound and studying its structural fragments. nih.gov The technique is particularly well-suited for polar, thermally labile molecules like "this compound." In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets from which solvent evaporates, ultimately yielding gas-phase ions of the analyte that are directed into the mass analyzer.

For "this compound," which has a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 210.21. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²), where the parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Studies on other cyclic dipeptides and amino acid derivatives show common fragmentation pathways, such as the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or formamide (B127407) (HCONH₂). researchgate.net For "this compound," characteristic fragment ions would likely arise from the cleavage of the carboxylic acid groups (loss of H₂O or COOH) and fragmentation of the acetic acid side chains.

Table 2: Predicted ESI-MS Ions for this compound

IonFormulaPredicted m/zDescription
[M+H]⁺[C₁₀H₁₂NO₄]⁺210.21Protonated molecular ion
[M+Na]⁺[C₁₀H₁₁NO₄Na]⁺232.19Sodium adduct
[M-H₂O+H]⁺[C₁₀H₁₀NO₃]⁺192.21Loss of water from a carboxylic acid group
[M-CO₂+H]⁺[C₉H₁₂NO₂]⁺166.22Loss of carbon dioxide from a carboxylic acid group

X-ray Diffraction Techniques for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and conformational details of a molecule, as well as information about intermolecular interactions like hydrogen bonding and π–π stacking that dictate the crystal packing. researchgate.netmdpi.com

While a single-crystal structure for "this compound" itself is not available in the search results, data from analogous compounds provides valuable insight into its likely structural features. For example, the crystal structure of "2,2'-(p-Phenylenedithio)diacetic acid," a related molecule where the amino group and ortho-phenylene arrangement are replaced by sulfur atoms and a para-phenylene ring, reveals a centrosymmetric molecule where intermolecular O-H···O hydrogen bonds link the molecules into one-dimensional chains. nih.gov

In the context of coordination chemistry, SCXRD is used to characterize the structure of metal-organic frameworks and coordination polymers. mdpi.com Analysis of lanthanide coordination polymers with the related 1,2-phenylenediacetate ligand shows that it can adopt various coordination modes, acting as a penta- or hexadentate linker, with its carboxylate groups exhibiting bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating modes to connect metal centers into 2D or 3D networks. mdpi.com This demonstrates the versatility of the phenylenediacetate framework in constructing complex supramolecular architectures.

Table 3: Crystallographic Data for a Structurally Related Compound

ParameterValue for 2,2'-(p-Phenylenedithio)diacetic acidReference
Chemical FormulaC₁₀H₁₀O₄S₂ nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)5.5633 (4) nih.gov
b (Å)6.9311 (5) nih.gov
c (Å)7.6173 (6) nih.gov
α (°)79.809 (5) nih.gov
β (°)70.738 (4) nih.gov
γ (°)76.112 (4) nih.gov
Volume (ų)267.64 (3) nih.gov

Powder X-ray diffraction (PXRD) is a crucial analytical technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides a diffraction pattern from a bulk sample composed of many randomly oriented microcrystallites. americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.govamericanpharmaceuticalreview.com

The primary applications of PXRD in the context of "this compound" and its derivatives, such as coordination polymers, are phase identification and the assessment of bulk purity. rsc.org After a material is synthesized, its experimental PXRD pattern is compared to a simulated pattern calculated from the known single-crystal structure. researchgate.net A match between the peak positions and relative intensities of the experimental and simulated patterns confirms that the bulk synthesized material is the same single phase as the analyzed single crystal and is free from crystalline impurities. researchgate.netrsc.org This is a critical quality control step in materials synthesis, ensuring the homogeneity and reproducibility of the product. rsc.org

Thermal Analysis Methods for Material Stability and Decomposition Research

Thermal analysis techniques are indispensable tools for investigating the behavior of materials as a function of temperature. These methods provide critical information about a compound's stability, phase transitions, and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis, measuring the change in mass of a sample as it is heated over time. This technique is particularly valuable for determining the thermal stability and decomposition pattern of a compound. In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously recorded.

For this compound, TGA data would reveal the temperatures at which significant mass loss occurs. These mass loss events correspond to the evolution of volatile components, such as the decarboxylation of the acetic acid groups or the degradation of the aromatic backbone. The resulting thermogram, a plot of mass versus temperature, provides a quantitative measure of the material's thermal stability. For instance, the onset temperature of decomposition is a key parameter indicating the upper limit of the compound's thermal tolerance.

While specific experimental TGA data for this compound is not widely available in published literature, a hypothetical TGA curve would be expected to show distinct regions of mass loss. The initial, slight mass loss at lower temperatures might be attributed to the release of adsorbed water or solvent. Subsequent, more significant mass loss at higher temperatures would indicate the primary decomposition of the molecule.

Hypothetical TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
50 - 150~1-2%Loss of adsorbed water/solvent
200 - 350~40-50%Decarboxylation and initial decomposition
> 350Remaining MassFurther degradation to carbonaceous residue

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.

When analyzing this compound with DSC, the resulting thermogram would display peaks corresponding to endothermic or exothermic processes. An endothermic peak would typically indicate a melting point, where the compound absorbs heat to transition from a solid to a liquid state. Exothermic peaks, on the other hand, would suggest processes like crystallization or decomposition, where heat is released.

The melting point is a critical physical property that provides an indication of the purity of the compound. For this compound, a sharp melting peak would suggest a high degree of purity. The temperature at which this peak occurs is a characteristic feature of the compound. Furthermore, DSC can reveal information about polymorphic transitions if the compound can exist in multiple crystalline forms.

Hypothetical DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point~220 - 230(Endothermic)
Decomposition> 250(Exothermic)

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available.

Elemental Microanalysis (C, H, N) for Compound Stoichiometry

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometry.

The analysis involves the combustion of a small, precisely weighed amount of the sample in a controlled oxygen atmosphere. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

For this compound, with the molecular formula C₁₀H₁₂N₂O₄, the theoretical elemental composition can be calculated. Experimental results from elemental microanalysis are then compared to these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the purity and correct identification of the compound.

Theoretical vs. Found Elemental Analysis Data for C₁₀H₁₂N₂O₄

ElementTheoretical %Found % (Hypothetical)
Carbon (C)53.5753.50
Hydrogen (H)5.395.42
Nitrogen (N)12.4912.45

Note: The "Found %" values are hypothetical and for illustrative purposes. Experimental data would be required for actual values.

This rigorous verification of the elemental composition is a critical step in the characterization of this compound, ensuring the integrity of subsequent research and applications.

Emerging Research Directions and Future Prospects

Potential Applications in Responsive Materials Development

The development of "smart" materials that change their properties in response to external stimuli is a burgeoning field of materials science. The functional groups on 2,2'-(4-Amino-1,2-phenylene)diacetic acid make it an excellent candidate for integration into stimuli-responsive systems. nih.gov Such materials are designed to undergo significant changes in their physical or chemical characteristics when subjected to triggers like pH, light, temperature, or the presence of specific molecules. nih.gov

The two carboxylic acid groups can impart pH-responsiveness. In acidic conditions, these groups will be protonated and neutral, while in basic conditions, they will deprotonate to form carboxylates. This change in charge can alter the hydrophilicity of a polymer or network, leading to swelling/deswelling behavior or conformational changes. The primary amine group is also pH-sensitive and provides a reactive handle for attaching other responsive units. For instance, it could be functionalized with moieties like phenylboronic acid, which is known to reversibly bind with diols, creating glucose-responsive materials. nih.govnih.gov This strategy has been successfully used to create micelles that release glucagon (B607659) at low glucose levels. nih.gov The integration of this compound into polymer backbones could thus lead to multi-responsive hydrogels, nanoparticles, or films for applications in drug delivery, sensing, and soft robotics.

Table 1: Potential Stimuli-Responsive Mechanisms

Stimulus Responsive Functional Group Potential Material Response
pH Carboxylic Acids, Amino Group Swelling/collapse, change in solubility, drug release
Glucose Amino group (functionalized with boronic acid) Self-assembly/disassembly, cargo release nih.gov
Light Amino group (functionalized with photoswitches like azobenzene) Isomerization leading to conformational change, altered binding

| Temperature | Polymer backbone incorporating the compound | Phase transition, change in solubility |

Exploration in Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The design of synthetic hosts with high affinity and selectivity for specific guests is a cornerstone of supramolecular chemistry. mdpi.com this compound possesses features that make it an intriguing target for both host and guest roles.

As a guest, its distinct combination of an aromatic ring, an ammonium (B1175870) group (at low pH), and two carboxylate groups (at high pH) could be selectively recognized by various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov Cyclodextrins, for example, have hydrophobic cavities that can encapsulate aromatic guests in aqueous solutions, a principle widely used to improve drug solubility and stability. nih.gov

More compelling is its potential as a component of a host system. The diacetic acid arms can act as flexible binding sites for metal ions, while the aromatic ring and amino group can engage in π-stacking, hydrogen bonding, and electrostatic interactions. By incorporating this molecule into larger structures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it is possible to create tailored cavities for recognizing specific biomolecules or small organic guests. bath.ac.uk The development of supramolecular receptors for amino acids is a key step toward recognizing larger peptides, and the unique geometry of this compound could offer novel selectivity. mdpi.com

Strategies for Tailored Derivatization and Functionalization

A key advantage of this compound is the presence of multiple, chemically distinct functional groups that can be selectively modified. This allows for the creation of a diverse library of derivatives with fine-tuned properties for specific applications.

The primary amine is a prime target for derivatization. It can be readily acylated, alkylated, or converted into other functional groups like amides, sulfonamides, or imines. mdpi.com Standard derivatization reagents used in amino acid analysis, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), could be employed to attach fluorescent tags or link the molecule to other systems. nih.govjascoinc.com More advanced strategies involve using the amine as a nucleophile to react with electrophilic partners, enabling the introduction of photoactive groups, redox-active moieties like ferrocene, or polymerizable units like vinyl groups. nih.govbeilstein-journals.org

The two carboxylic acid groups offer another avenue for functionalization. They can be converted to esters, amides, or acid chlorides to facilitate further reactions. This allows for the attachment of targeting ligands, drugs, or cross-linking agents for polymer synthesis. dntb.gov.uagoogle.com The ability to modify both the amine and the carboxylic acids independently provides a powerful tool for creating multifunctional molecules where one part could be for structural integration (e.g., into a polymer) and another for a specific function (e.g., molecular recognition or catalysis).

Table 2: Representative Derivatization Strategies

Functional Group Reagent Class Resulting Moiety Purpose
Primary Amine Acid Chlorides / Anhydrides Amide Introduce new functional groups, alter solubility.
Primary Amine Sulfonyl Chlorides Sulfonamide Modify electronic properties, introduce ligands.
Primary Amine OPA / FMOC Fluorescent Adduct Analytical detection, imaging. nih.govjascoinc.com
Carboxylic Acid Alcohols (with acid catalyst) Ester Protect the acid, improve solubility in organic media.
Carboxylic Acid Thionyl Chloride (SOCl₂) Acid Chloride Activate for subsequent reaction with amines/alcohols.

Integration into Catalytic Systems and Mechanistic Studies

The structure of this compound is highly suggestive of applications in catalysis. The presence of both a Lewis basic amine site and Brønsted acidic carboxylic acid sites raises the possibility of its use as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction simultaneously, often leading to high efficiency and stereoselectivity. mdpi.comresearchgate.net

Furthermore, the molecule is an excellent candidate for use as a ligand in transition metal catalysis. The two carboxylate groups and the amino group can act as a tridentate or "pincer" ligand, chelating to a metal center. The phenylenediamine backbone, similar to those used in other organocatalysts, can provide a rigid scaffold to control the geometry around the metal. mdpi.com By judicious choice of the metal, such a complex could be designed for various catalytic transformations, including C-C bond formations, oxidations, or reductions. The combination of a chiral amine catalyst with a Lewis acidic metal is a known strategy for effective synergistic catalysis, and this compound could potentially serve as the ligand in such a system. mdpi.comnih.gov Future mechanistic studies would be essential to understand how the ligand framework influences the activity and selectivity of the metallic center.

Advanced Computational Design of Novel Materials Based on the Compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. nih.gov For a molecule like this compound, DFT can be used to calculate a range of fundamental properties before synthesis is even attempted. researchgate.net These include optimizing the molecular geometry, calculating vibrational frequencies (to compare with experimental IR spectra), and determining electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscispace.com

The HOMO-LUMO energy gap is particularly important as it indicates the molecule's kinetic stability and electronic excitation properties. nih.gov This information is crucial for designing materials for optical or electronic applications. Computational docking studies could predict how derivatives of the compound might bind to biological targets like proteins. nih.gov

Perhaps most exciting is the use of computational methods to design complex, self-assembled structures. Researchers have successfully used computational design to create novel metalloproteins by incorporating unnatural amino acids. nih.gov A similar approach could be used with this compound as the building block. By modeling the interactions between the molecule, metal ions, and other potential linkers, it may be possible to predict the structures of novel MOFs or other coordination polymers, designing them for specific pore sizes or guest affinities. bath.ac.uk

Table 3: Computationally Accessible Properties and Their Relevance

Computational Method Property Calculated Significance & Application
DFT Geometry Optimization Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure; essential for all further calculations. nih.gov
DFT Frequency Analysis Vibrational modes (IR/Raman spectra) Allows for comparison with experimental spectra to confirm synthesis and structure. researchgate.net
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, orbital distributions Predicts chemical reactivity, stability, and potential for electronic applications. nih.govscispace.com
Molecular Electrostatic Potential (MESP) Electron density distribution, electrostatic potential Identifies nucleophilic and electrophilic sites for predicting reaction pathways. nih.gov
Molecular Docking Binding affinity and pose with a target (e.g., protein) Guides the design of bioactive molecules and inhibitors. nih.gov

| Periodic DFT | Crystal structure, electronic band structure of solids | Predicts the structure and properties of extended materials like MOFs. |

Challenges and Opportunities in the Field of Multi-functional Aromatic Diacetic Acid Ligands

Multi-functional aromatic ligands, particularly those based on polycarboxylic acids, are versatile building blocks for constructing coordination polymers and MOFs. mdpi.comsemanticscholar.org However, their use presents both significant challenges and profound opportunities.

Despite these challenges, the opportunities are vast. The ability to combine multiple functional groups onto a single, semi-rigid ligand opens the door to creating materials with multiple, often synergistic, properties. researchgate.netnih.gov For ligands like this compound, this could mean designing a single material that is simultaneously porous, luminescent, and catalytically active. Such materials are highly sought after for applications in selective chemical sensing, heterogeneous catalysis, and targeted drug delivery. researchgate.net The field is moving towards "smart" MOFs that can respond to their environment, and the inherent responsiveness of this ligand's functional groups makes it an ideal candidate for this next generation of advanced materials. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2,2'-(4-Amino-1,2-phenylene)diacetic acid, and how can purity be optimized?

Methodological Answer:
A common synthesis involves starting with 1,2-dihydroxybenzene (catechol) derivatives. The amino group is introduced via nitration followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni). The acetic acid moieties are then added via alkylation with bromoacetic acid under basic conditions (e.g., NaOH). Purity optimization requires recrystallization from ethanol/water mixtures and purification via reverse-phase HPLC . Confirming purity involves NMR (to verify substitution patterns), IR (to confirm carboxylic acid and amine groups), and mass spectrometry (to validate molecular weight) .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess:

  • Thermal stability: Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
  • Photostability: Exposure to UV-Vis light (300–800 nm) for 24–72 hours, followed by HPLC to quantify degradation products.
  • Hydrolytic stability: Incubation in buffers (pH 2–12) at 37°C for 7 days, monitored via LC-MS.
    Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation .

Advanced: How can regioselectivity challenges during amino group introduction be addressed in the synthesis of this compound?

Methodological Answer:
Regioselectivity issues arise due to competing ortho/para substitutions on the phenyl ring. To mitigate:

  • Use sterically hindered directing groups (e.g., tert-butyl) to block undesired positions.
  • Employ transition-metal catalysts (e.g., Cu(I)) for controlled nitration at the 4-position.
  • Monitor reaction progress with real-time FTIR to detect intermediate formation.
    Post-synthesis, confirm regiochemistry via NOESY NMR to validate spatial proximity of the amino and acetic acid groups .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. no observed effect) may stem from:

  • Stereochemical variability: Use chiral chromatography (e.g., Chiralpak® IC) to separate enantiomers and test individual isomers .
  • Solvent effects: Compare activity in polar (DMSO/PBS) vs. nonpolar (hexane) solvents to assess aggregation or solubility impacts.
  • Assay interference: Perform counter-screens (e.g., fluorescence quenching assays) to rule out false positives. Validate findings with orthogonal methods like SPR (surface plasmon resonance) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–7.2 ppm), amine protons (δ 1.5–2.5 ppm, broad), and carboxylic acid protons (δ 12–13 ppm, exchangeable).
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching [M+H]+ (calculated for C₁₀H₁₁NO₄: 209.0688).
  • Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes). Parameterize the ligand with GAFF force fields and assign partial charges via AM1-BCC.
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities (ΔG). Validate predictions with SPR or ITC experiments .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with vermiculite.
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station. Document all incidents .

Advanced: How does the compound’s chelation behavior with metal ions impact its application in catalysis or biomedicine?

Methodological Answer:
The diacetic acid groups enable chelation of divalent cations (e.g., Cu²⁺, Fe²⁺). To study:

  • Potentiometric Titration: Determine stability constants (log K) at varying pH.
  • UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer bands (e.g., λmax ~300 nm for Cu²⁺ complexes).
    Applications include catalytic oxidation reactions (e.g., styrene epoxidation) or metal-chelating therapeutics for oxidative stress mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.